

Application Note: Analytical Standards & Protocols for (3R)-3-hydroxy-D-aspartic acid

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Compound of Interest

Compound Name: (3R)-3-hydroxy-D-aspartic acid

CAS No.: 16417-36-0

Cat. No.: B556930

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Abstract & Scope

This technical guide establishes the analytical framework for the identification, separation, and quantification of **(3R)-3-hydroxy-D-aspartic acid** (also designated as D- threo-3-hydroxyaspartic acid or D-THA). As a potent, competitive inhibitor of Excitatory Amino Acid Transporters (EAATs), specifically EAAT1-4, the stereochemical purity of D-THA is critical for valid biological data.

This document moves beyond generic amino acid analysis, addressing the specific challenges of D-THA: its zwitterionic polarity, lack of UV chromophore, and the existence of four distinct stereoisomers (L-threo, D-threo, L-erythro, D-erythro). We present two validated workflows:

- Chiral Purity Analysis: A derivatization-based Fluorescence method (OPA-NAC) for absolute stereochemical verification.
- Quantification: A direct HILIC-MS/MS method for biological matrices.

Chemical Profile & Stereochemical Criticality

Before initiating analysis, the exact stereochemistry must be defined to prevent "isomer drift" in biological assays.

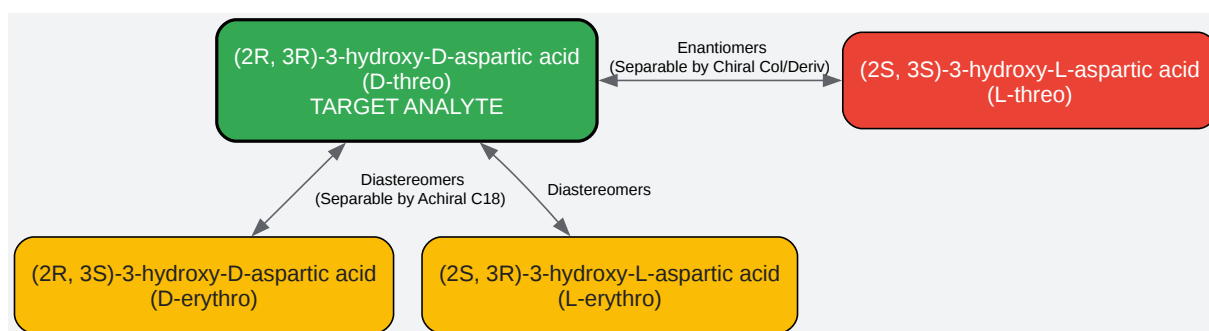
- Target Molecule: (2R, 3R)-3-hydroxyaspartic acid (D-threo form).
- CAS Number: 7298-99-9 (Generic for D-threo).
- Molecular Formula: C₄H₇NO₅
- Molecular Weight: 149.10 g/mol

The Stereochemical Trap: Standard "D-aspartic acid" is (R). However, the introduction of the hydroxyl group at C3 creates two D-isomers: erythro and threo.

- D- threo (Target): Biologically active EAAT blocker.
- D- erythro: Often an impurity from non-stereoselective synthesis; biologically less active or inactive.

Visualizing the Isomer Landscape

The following diagram illustrates the relationship between the target molecule and its potential impurities.



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Caption: Stereochemical relationships of 3-hydroxyaspartic acid. The analytical method must distinguish the Target (Green) from both Enantiomeric and Diastereomeric impurities.

Protocol A: Chiral Purity via OPA-NAC Derivatization (Gold Standard)

Rationale: D-THA lacks a strong UV chromophore. Direct UV detection at 210 nm is non-specific and insensitive. Furthermore, separating enantiomers (D-threo vs L-threo) on standard columns is impossible. Solution: We utilize o-Phthalaldehyde (OPA) in combination with a chiral thiol, N-Acetyl-L-Cysteine (NAC).[1] This reaction creates fluorescent diastereoisomers that can be resolved on a standard achiral C18 column.

Reagents & Preparation

- Borate Buffer (pH 9.5): Dissolve 0.62 g Boric acid in 90 mL water; adjust pH to 9.5 with NaOH; q.s. to 100 mL.
- OPA/NAC Reagent:
 - Dissolve 4 mg OPA in 300 μ L Methanol.
 - Add 250 μ L Borate Buffer.
 - Add 20 mg N-Acetyl-L-Cysteine (NAC).
 - Note: Prepare fresh daily. The chiral thiol (NAC) is the key to enantiomeric resolution.
- Mobile Phase A: 50 mM Sodium Acetate (pH 5.9).
- Mobile Phase B: Methanol (HPLC Grade).

Derivatization Workflow

- Sample: Dissolve D-THA standard in water to 1 mM.
- Mix: In an autosampler vial, combine 10 μ L Sample + 10 μ L OPA/NAC Reagent.
- React: Incubate at room temperature for 2 minutes (Precision is key; reaction is fast).

- Quench: Add 100 μ L Mobile Phase A to stop the reaction and dilute for injection.
- Inject: 10 μ L immediately.

HPLC Conditions

Parameter	Setting
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μ m)
Flow Rate	1.0 mL/min
Temperature	30°C
Detection	Fluorescence (Ex: 340 nm, Em: 450 nm)
Gradient	0-2 min: 0% B (Isocratic hold for polar retention) 2-15 min: 0% -> 40% B 15-20 min: 40% -> 80% B

Data Interpretation

- Elution Order: The L-NAC moiety interacts differently with D- and L- amino acid backbones. Typically, the D-isomer elutes first, followed by the L-isomer.
- Validation: A pure D-THA standard should show a single sharp peak. Any peak appearing at the L-THA retention time indicates racemization or impure starting material.

Protocol B: LC-MS/MS Quantification in Biological Matrices

Rationale: For pharmacokinetic studies or EAAT inhibition assays in cell lysate, high sensitivity is required. Derivatization can be cumbersome for high-throughput. Solution: HILIC (Hydrophilic Interaction Liquid Chromatography).^[2] D-THA is too polar for C18 (retention factor $k < 1$). HILIC retains the zwitterion effectively.

Instrumentation & Parameters

- System: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).

- Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 μ m).
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).
- Mobile Phase B: Acetonitrile (ACN).

Gradient Profile

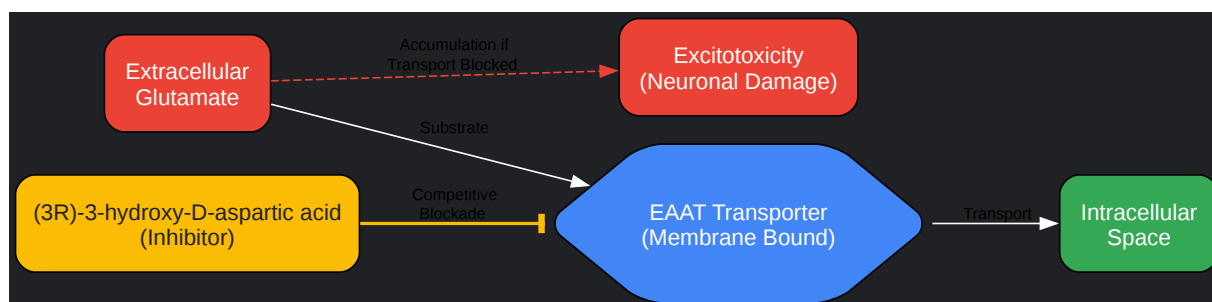
Time (min)	% A (Aqueous)	% B (Organic)	Curve
0.0	10	90	Initial
1.0	10	90	Hold
6.0	50	50	Linear
8.0	50	50	Wash
8.1	10	90	Re-equilibrate

MS/MS Transitions (MRM)

- Ionization: ESI Negative Mode (Acidic amino acids often ionize better in Neg mode, though Pos mode is possible).
- Precursor Ion: 148.0 [M-H]⁻
- Product Ions:
 - Quantifier: 88.0 (Loss of CH₂O + NH₃ typical backbone fragmentation).
 - Qualifier: 70.0.
- Note: Optimize collision energy (CE) for your specific instrument, typically around -15 to -25 eV.

Biological Context: EAAT Inhibition Pathway[1]

Understanding the mechanism of action validates the need for high-purity standards. Impurities (L-isomers) may not bind EAATs, diluting the calculated IC₅₀ values.



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Caption: Mechanism of Action. D-THA competitively blocks the EAAT transporter, preventing Glutamate uptake. In experimental models, this mimics excitotoxic conditions.

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